molecular formula C6H4BrFIN B1286612 3-Bromo-5-fluoro-2-iodoaniline CAS No. 144580-08-5

3-Bromo-5-fluoro-2-iodoaniline

Cat. No.: B1286612
CAS No.: 144580-08-5
M. Wt: 315.91 g/mol
InChI Key: CMTDUTPIANOYFR-UHFFFAOYSA-N
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Description

Significance of Aromatic Amines in Modern Organic Synthesis

Aromatic amines, or anilines, are fundamental components in the toolbox of synthetic organic chemists. numberanalytics.comwikipedia.org Their amino group serves as a versatile functional handle for a wide array of chemical transformations, making them key precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.comwikipedia.orgstudymind.co.uk The nucleophilicity and basicity of the amino group, coupled with the reactivity of the aromatic ring, allow for the construction of diverse and complex molecular structures. numberanalytics.com Common synthetic routes to aromatic amines include the reduction of nitroarenes. numberanalytics.comstudymind.co.uk

Importance of Multi-Halogenation in Tailoring Molecular Properties for Research Applications

The introduction of multiple halogen atoms onto an aromatic ring, a process known as polyhalogenation, dramatically expands the synthetic utility of anilines. wikipedia.org Halogens (fluorine, chlorine, bromine, and iodine) are highly electronegative and can significantly alter the electronic properties of the aromatic ring through inductive effects. This, in turn, influences the reactivity and regioselectivity of subsequent chemical reactions. libretexts.org

The presence of different halogens on the same molecule, as seen in 3-Bromo-5-fluoro-2-iodoaniline, offers opportunities for selective, stepwise reactions. This is because the carbon-halogen bonds exhibit different strengths and reactivities, allowing for controlled functionalization at specific positions on the aromatic ring. nih.gov This precise control is crucial for the rational design and synthesis of highly functionalized molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemical research. smolecule.combiorxiv.org

Scope of Research on this compound within the Context of Highly Functionalized Aromatic Systems

This compound is a prime example of a highly functionalized aromatic system. Its unique substitution pattern, featuring three different halogen atoms and an amino group, makes it a valuable intermediate for the synthesis of complex organic molecules. The distinct reactivities of the bromo, fluoro, and iodo substituents allow for a range of selective cross-coupling and substitution reactions.

Research involving this compound often focuses on leveraging its unique reactivity to construct novel heterocyclic compounds and other intricate molecular frameworks. The presence of the fluorine atom is of particular interest, as the incorporation of fluorine into organic molecules can significantly enhance their metabolic stability and binding affinity, properties that are highly desirable in drug discovery. google.com

Chemical and Physical Properties of this compound

The utility of this compound in synthetic chemistry is underpinned by its specific physical and chemical properties.

PropertyValue
CAS Number 144580-08-5 sigmaaldrich.comangenesci.comfluorochem.co.uk
Molecular Formula C6H4BrFIN sigmaaldrich.comangenesci.comfluorochem.co.uk
Molecular Weight 315.91 g/mol sigmaaldrich.comangenesci.com
Appearance Yellow to Brown Solid sigmaaldrich.com
Purity Typically ≥95% sigmaaldrich.comfluorochem.co.uk
Storage Temperature 2-8 °C sigmaaldrich.com
InChI Key CMTDUTPIANOYFR-UHFFFAOYSA-N sigmaaldrich.comangenesci.comfluorochem.co.uk

This data is compiled from publicly available sources and may vary between suppliers.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process. One reported method involves the reduction of a corresponding nitrobenzene (B124822) derivative. For example, 1-iodo-2-nitro-4-fluoro-6-bromobenzene can be treated with tin(II) chloride dihydrate in refluxing ethanol (B145695) to yield 2-Iodo-3-bromo-5-fluoroaniline. prepchem.com

The reactivity of this compound is characterized by the differential reactivity of its halogen substituents. The carbon-iodine bond is generally the most reactive towards cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, followed by the carbon-bromine bond. The carbon-fluorine bond is the most stable and typically remains intact during these transformations. This hierarchy of reactivity allows for sequential and site-selective modifications of the aromatic ring.

Applications in Research

The unique structural and reactive properties of this compound make it a valuable tool in various research areas. Its primary application is as a building block in organic synthesis, particularly for the creation of complex molecules with potential biological activity. The ability to selectively introduce different functional groups at the iodo and bromo positions allows for the construction of diverse molecular scaffolds that are of interest in medicinal chemistry and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDUTPIANOYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598751
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144580-08-5
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Fluoro 2 Iodoaniline and Analogues

Transformations Involving the Aromatic Amino Group

The amino group in 3-bromo-5-fluoro-2-iodoaniline is a key functional handle that can be readily transformed, leading to a variety of useful intermediates. Its primary amine nature allows for diazotization and subsequent replacement, while its lone pair of electrons can be engaged in N-functionalization reactions, which in turn modulate the reactivity of the aromatic ring.

Diazotization and Subsequent Synthetic Manipulations

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a fundamental transformation in organic synthesis. byjus.comvedantu.comscienceinfo.com This reaction is typically carried out by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, often involving the loss of dinitrogen gas (N₂), a very stable leaving group.

For an aniline with multiple halogen substituents, such as this compound, the diazotization reaction would proceed as follows: The primary amine reacts with the nitrosonium ion (NO⁺) generated from nitrous acid to form an N-nitrosamine. vedantu.com Subsequent tautomerization and protonation, followed by the elimination of water, yields the aryl diazonium cation. byjus.comchemicalnote.com

A key application of diazotization is deaminative halogenation, where the diazonium group is replaced by a halogen. This is particularly useful for introducing halogens that are difficult to install by direct electrophilic aromatic substitution. For example, in a process analogous to the Sandmeyer reaction, the diazonium salt of this compound could be treated with copper(I) bromide or copper(I) chloride to introduce another bromine or chlorine atom, respectively, in place of the original amino group. A patent for the preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene describes a similar process involving the diazotization of 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com The Sandmeyer iodination reaction with potassium iodide is also a well-established method. acs.org

Reaction Reagents Expected Product from this compound Reference
DiazotizationNaNO₂, HCl, 0-5 °C3-Bromo-5-fluoro-2-iodobenzenediazonium chloride chemicalnote.com
Deaminative Bromination (Sandmeyer)CuBr1,3-Dibromo-5-fluoro-2-iodobenzene chemicalnote.com
Deaminative Chlorination (Sandmeyer)CuCl1-Bromo-3-chloro-5-fluoro-2-iodobenzene chemicalnote.com
Deaminative IodinationKI1-Bromo-5-fluoro-2,3-diiodobenzene acs.org

N-Functionalization Reactions and their Influence on Aromatic Ring Activation

The amino group of this compound can be functionalized through reactions such as acylation or sulfonylation. These transformations convert the strongly activating amino group into less activating, but still ortho-, para-directing groups like an amide or a sulfonamide. This modulation of the activating effect of the nitrogen substituent can be strategically employed in multi-step syntheses.

For instance, acylation with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetanilide. The resulting N-acetyl group is bulkier and less electron-donating than the amino group. This decreased activation can be advantageous in preventing over-reaction or controlling regioselectivity in subsequent electrophilic aromatic substitution reactions, although the high degree of substitution on this compound makes further electrophilic substitution challenging.

The primary influence of N-functionalization in such a polyhalogenated aniline is the alteration of its nucleophilicity and the electronic properties of the aromatic ring, which can affect the reactivity at the halogen positions in subsequent reactions like nucleophilic aromatic substitution or metal-catalyzed cross-couplings. The introduction of a bulky N-substituent could also exert steric effects, potentially influencing the approach of reagents to the ortho-iodo and ortho-amino (now N-functionalized) positions.

N-Functionalization Reaction Reagent Product Functional Group Effect on Ring Activation
AcylationAcetyl chloride or Acetic anhydrideAmide (-NHCOCH₃)Decreased activation compared to -NH₂
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide (-NHSO₂Ar)Decreased activation compared to -NH₂

Reactions at the Halogen Substituents

The three different halogen atoms on the aromatic ring of this compound provide multiple sites for further functionalization. The distinct electronic properties and bond strengths of the C-I, C-Br, and C-F bonds allow for selective reactions at these positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, because the rate-determining step is usually the initial attack of the nucleophile, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. chemistrysteps.com However, the stability of the leaving group also plays a role. In the context of this compound, if an SNAr reaction were to be forced, the fluorine atom would be the most likely to be displaced, assuming the reaction follows the typical reactivity pattern.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Formation

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, particularly organolithium and Grignard reagents. wikipedia.org This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures. The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org Fluorine does not typically undergo this reaction.

For this compound, the significant difference in the rates of metal-halogen exchange for iodine and bromine allows for highly selective reactions. Treatment with one equivalent of an alkyllithium reagent at low temperature would selectively replace the iodine atom with lithium, leaving the bromine and fluorine atoms intact. This chemoselectivity is driven by the greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond.

The resulting aryllithium intermediate is a potent nucleophile and can be reacted with a wide array of electrophiles to introduce new functional groups at the 2-position. This selective functionalization is a key synthetic strategy for elaborating complex molecules from polyhalogenated precursors.

Halogen Relative Rate of Metal-Halogen Exchange Resulting Organometallic Intermediate Reference
IodineFastest2-Lithio-3-bromo-5-fluoroaniline wikipedia.org
BromineIntermediate3-Lithio-5-fluoro-2-iodoaniline (less likely) wikipedia.org
FluorineSlowest (generally unreactive)Not formed wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.com In polyhalogenated substrates, the selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step to the metal center (typically palladium or nickel). nih.gov

The reactivity of aryl halides in oxidative addition generally follows the order C-I > C-Br > C-Cl >> C-F. nih.gov This differential reactivity allows for the selective and sequential functionalization of molecules like this compound.

In a typical palladium-catalyzed cross-coupling reaction, the C-I bond would react preferentially. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would selectively form a biaryl linkage at the 2-position. The bromo and fluoro substituents would remain untouched under carefully controlled conditions. Subsequently, a second cross-coupling reaction could be performed at the C-Br bond, often by modifying the reaction conditions (e.g., using a different catalyst/ligand system or higher temperatures), to introduce a different substituent at the 3-position. The C-F bond is generally unreactive in these types of cross-coupling reactions. This sequential cross-coupling strategy provides a powerful route to highly substituted and complex aromatic structures from a single, readily available starting material. nih.gov

Reaction Type Reactive Site (1st Coupling) Reactive Site (2nd Coupling) Rationale for Selectivity Reference
Suzuki-Miyaura CouplingC-IC-BrC-I bond is weaker and more reactive towards oxidative addition than C-Br. nih.gov
Sonogashira CouplingC-IC-BrC-I bond is weaker and more reactive towards oxidative addition than C-Br. nih.gov
Buchwald-Hartwig AminationC-IC-BrC-I bond is weaker and more reactive towards oxidative addition than C-Br. nih.gov

Suzuki-Miyaura Coupling with Different Halogen Sites

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and its application to polyhalogenated substrates hinges on the chemoselective activation of specific C-X bonds. In the case of this compound, the distinct reactivity of the three different halogens (I, Br, F) allows for predictable, regioselective coupling. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > OTf >> F. libretexts.orgnih.gov This selectivity is primarily dictated by the C-X bond dissociation energy and the ease of oxidative addition to the Pd(0) catalyst.

For this compound, the C-I bond is the most labile and therefore the most reactive site for Suzuki-Miyaura coupling. Under carefully controlled conditions, a boronic acid or ester can be coupled exclusively at the C2 position, leaving the bromo and fluoro substituents intact. This high degree of selectivity enables the synthesis of 2-aryl-3-bromo-5-fluoroanilines. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DME. icrc.ac.irmdpi.com

The significantly stronger C-Br bond requires more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems) to participate in a subsequent coupling reaction. The C-F bond is generally inert under typical Suzuki-Miyaura conditions, providing a stable substituent that can influence the electronic properties of the final molecule. This differential reactivity is crucial for the strategic construction of polysubstituted aromatic compounds. mdpi.com

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

Coupling SiteRelative ReactivityTypical ConditionsExpected Product
C2-IodoHighMild (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C)2-Aryl-3-bromo-5-fluoroaniline
C3-BromoMediumHarsher (e.g., specific ligands, >100 °C)3-Aryl-5-fluoro-2-iodoaniline (if C-I is blocked)
C5-FluoroLowInert under standard conditionsNo reaction

Sonogashira Coupling and Other Carbon-Carbon Bond Forming Reactions

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, follows a similar reactivity pattern to the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For this compound, the C-I bond is the preferred site for the initial Sonogashira coupling due to its higher reactivity. libretexts.org This allows for the selective introduction of an alkynyl group at the C2 position, ortho to the amine.

This regioselectivity enables the synthesis of 2-alkynyl-3-bromo-5-fluoroanilines, which are versatile intermediates for further transformations, such as the construction of heterocyclic systems like indoles. rsc.org The reaction conditions can be tuned to favor monocoupling at the iodine position while preserving the bromine for subsequent reactions. libretexts.orgresearchgate.net

Beyond the well-established Suzuki and Sonogashira reactions, other palladium-catalyzed carbon-carbon bond-forming reactions can be envisioned for polyhalogenated anilines. These include:

Heck Coupling: The reaction of an alkene with the aryl halide, preferentially at the C-I bond.

Stille Coupling: The coupling with an organotin reagent, again favoring the most reactive C-I site.

Negishi Coupling: The use of an organozinc reagent, which is known for its high reactivity and functional group tolerance.

In all these reactions, the predictable hierarchy of halogen reactivity (I > Br > F) is the key principle that allows for controlled, site-selective modifications of the this compound scaffold.

Strategic Sequential Coupling for Complex Molecular Architectures

The differential reactivity of the halogen substituents in this compound makes it an ideal substrate for strategic sequential cross-coupling reactions. This approach allows for the controlled, stepwise introduction of different functionalities onto the aniline ring, enabling the construction of highly complex and diverse molecular structures from a single starting material. researchgate.netresearchgate.net

A typical strategy involves a two-step sequence:

First Coupling at the C-I bond: A Sonogashira or Suzuki-Miyaura coupling is performed under mild conditions to introduce an aryl or alkynyl group at the C2 position. The greater reactivity of the iodo group ensures that this reaction occurs with high selectivity. libretexts.orgresearchgate.net

Second Coupling at the C-Br bond: The resulting 2-substituted-3-bromo-5-fluoroaniline is then subjected to a second cross-coupling reaction under more forcing conditions. This allows for the introduction of a different aryl, vinyl, or alkynyl group at the C3 position.

This one-pot or stepwise sequential approach provides a powerful tool for building molecular diversity. For instance, a Sonogashira coupling at the C2 position followed by a Suzuki coupling at the C3 position can generate 2-alkynyl-3-aryl-5-fluoroanilines, which are precursors to complex heterocyclic systems. rsc.orgresearchgate.net This methodology is highly valued in medicinal chemistry and materials science for creating libraries of novel compounds.

Table 2: Example of a Sequential Coupling Strategy

StepReactionPositionReagentProduct
1Sonogashira CouplingC2 (Iodo)Terminal Alkyne2-Alkynyl-3-bromo-5-fluoroaniline
2Suzuki-Miyaura CouplingC3 (Bromo)Arylboronic Acid2-Alkynyl-3-aryl-5-fluoroaniline

Oxidative and Reductive Transformations of Polyhalogenated Aniline Scaffolds

The amino group on the this compound scaffold is a key functional handle that can undergo a variety of oxidative and reductive transformations. These reactions, in conjunction with the cross-coupling capabilities of the halogenated ring, significantly expand the synthetic utility of this compound.

Oxidative Transformations: The oxidation of the aniline moiety can lead to several products, depending on the oxidant and reaction conditions. openaccessjournals.comresearchgate.net

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts it into a diazonium salt. organic-chemistry.orgyoutube.comvedantu.com This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -H, another halogen) via Sandmeyer or related reactions. This provides a route to modify the aniline scaffold beyond what is possible through direct substitution.

Oxidation to Nitroso or Nitro Groups: Stronger oxidizing agents, such as peroxy acids (e.g., peroxytrifluoroacetic acid), can oxidize the aniline to the corresponding nitrosobenzene (B162901) or nitrobenzene (B124822) derivative. youtube.com This transformation fundamentally changes the electronic nature of the aromatic ring, converting the strongly activating amino group into a strongly deactivating nitro group. masterorganicchemistry.com

Oxidative Polymerization: Under certain conditions, anilines can undergo oxidative polymerization to form polyaniline, a conducting polymer. mdpi.com The presence of multiple halogen substituents on the ring would influence the polymerization process and the properties of the resulting polymer.

Reductive Transformations: While this compound already possesses the reduced amine functionality, reductive methods are crucial for its synthesis from the corresponding nitro compound, 1-bromo-5-fluoro-2-iodo-3-nitrobenzene. The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org A variety of reagents can be employed to achieve this, with the choice often depending on the presence of other sensitive functional groups. commonorganicchemistry.comlibretexts.org

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a common and efficient method. commonorganicchemistry.com However, care must be taken as these conditions can sometimes lead to dehalogenation, particularly of the more reactive C-I and C-Br bonds. Raney Nickel is often preferred when dehalogenation is a concern. commonorganicchemistry.com

Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are classic and reliable reagents for reducing nitroarenes to anilines. masterorganicchemistry.comcsbsju.edu These conditions are generally tolerant of aryl halides.

Other Reducing Agents: Tin(II) chloride (SnCl₂) is another mild and effective reagent for this transformation. commonorganicchemistry.com

The ability to perform these oxidative and reductive transformations on the polyhalogenated aniline scaffold provides immense synthetic flexibility, allowing for the fine-tuning of the electronic and structural properties of the target molecules.

Computational Chemistry and Advanced Spectroscopic Characterization of Halogenated Aniline Systems

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules such as 3-Bromo-5-fluoro-2-iodoaniline. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive assignment of the molecular framework can be achieved. Although specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous halogenated aniline (B41778) systems.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The chemical shifts of these protons are influenced by the electronic effects of the four different substituents. The amino (-NH₂) group at C1 is a strong electron-donating group, which typically shields aromatic protons, shifting their signals upfield. Conversely, the halogen atoms (I, Br, F) exert a strong electron-withdrawing inductive effect, causing deshielding and a downfield shift. The interplay of these competing effects determines the final chemical shifts.

The proton at C6 is flanked by two electron-withdrawing groups (F and Br) and is expected to resonate at a lower field compared to the proton at C4, which is adjacent to the electron-donating amino group. Furthermore, the protons will exhibit complex splitting patterns due to spin-spin coupling. A meta-coupling (⁴JHH) is expected between H4 and H6. Additionally, both protons will couple to the ¹⁹F nucleus at C5, resulting in ¹H-¹⁹F couplings (³JHF for H4 and ³JHF for H6). This would likely resolve the signals into a doublet of doublets or a more complex multiplet for each proton. The amino group protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated for the aromatic carbons. The carbon atom attached to the fluorine (C5) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large. The carbons ortho (C4, C6) and meta (C1, C3) to the fluorine will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The chemical shifts of the carbon atoms are significantly influenced by the attached substituent. The carbon bearing the amino group (C1) would be shielded, while the carbons bonded to the halogens (C2, C3, C5) would be significantly deshielded, with the iodine- and bromine-substituted carbons (C2 and C3) being influenced by the "heavy atom effect."

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹HH46.8 - 7.2dd (doublet of doublets)⁴JHH = 2-3 Hz, ³JHF = 8-10 Hz
¹HH67.3 - 7.7dd (doublet of doublets)⁴JHH = 2-3 Hz, ³JHF = 5-7 Hz
¹HNH₂4.0 - 5.5br s (broad singlet)-
¹³CC1140 - 145d³JCF = 2-4 Hz
¹³CC285 - 95s-
¹³CC3110 - 115d³JCF = 2-4 Hz
¹³CC4115 - 120d²JCF = 20-25 Hz
¹³CC5158 - 163d¹JCF = 240-250 Hz
¹³CC6125 - 130d²JCF = 20-25 Hz
Note: The data in this table are predicted values based on established NMR principles for substituted aromatic compounds and are not derived from direct experimental measurement of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₆H₄BrFIN), the calculated monoisotopic mass is 315.8583 Da. HRMS analysis would confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of the molecular ion peak [M]⁺•. This pattern arises from the natural abundance of bromine isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in two prominent peaks for the molecular ion, separated by two m/z units ([M]⁺• and [M+2]⁺•), with nearly equal intensity (approximately 1:1 ratio). orientjchem.org This distinctive signature is a powerful diagnostic for the presence of a single bromine atom in the molecule or its fragments.

Fragmentation analysis in mass spectrometry provides valuable structural information by breaking the molecular ion into smaller, charged fragments. The fragmentation of halogenated anilines is governed by the relative strengths of the chemical bonds and the stability of the resulting ions and neutral species. nih.gov For this compound, several fragmentation pathways can be anticipated. The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making the loss of an iodine radical (•I, 127 Da) a highly probable initial fragmentation step. This would lead to a significant fragment ion at m/z [M-127]⁺. Subsequent loss of a bromine radical (•Br, 79/81 Da) from this fragment is also a plausible pathway. Other common fragmentation patterns for anilines include the loss of hydrogen cyanide (HCN, 27 Da) from the aromatic ring, leading to the formation of a five-membered ring fragment ion. capotchem.com

m/z (Predicted) Ion Formula Identity Neutral Loss
316/318[C₆H₄BrFIN]⁺•Molecular Ion [M]⁺•-
189/191[C₆H₄BrFN]⁺[M-I]⁺•I
110[C₆H₄FN]⁺[M-I-Br]⁺•I, •Br
289/291[C₅H₃BrFIN]⁺[M-HCN]⁺•HCN
162/164[C₅H₃BrFN]⁺[M-I-HCN]⁺•I, HCN
Note: The m/z values are based on the most abundant isotopes (⁷⁹Br). The presence of the ⁸¹Br isotope will result in corresponding peaks at m/z + 2 for bromine-containing fragments.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the reactivity, reaction mechanisms, and selectivity of complex molecules like this compound. These in silico studies complement experimental findings by providing a molecular-level understanding of electronic structure and reaction pathways that are often difficult to probe empirically. researchgate.net

DFT calculations can be employed to model the ground-state electronic properties of the molecule. By calculating the distribution of electron density and generating molecular electrostatic potential (MEP) maps, researchers can identify electron-rich and electron-deficient regions. For this compound, the amino group is the primary electron-donating center, making the ortho and para positions (C2, C4, C6) susceptible to electrophilic attack. However, since these positions are already substituted, the MEP map can help predict the relative reactivity of the remaining sites and the nitrogen atom itself. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's behavior in chemical reactions; the HOMO distribution indicates sites prone to electrophilic attack, while the LUMO distribution suggests sites for nucleophilic attack. nih.gov

A significant application of theoretical studies is the elucidation of reaction mechanisms. For halogenated anilines, reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions are of synthetic importance. Computational modeling can map the entire potential energy surface of a reaction. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net By calculating the activation energy (the energy barrier of the transition state), the feasibility and rate of a proposed reaction pathway can be assessed. For instance, in a further substitution reaction on the this compound ring, DFT can determine the relative stability of the Wheland intermediates for substitution at the C4 versus the C6 position, thereby predicting the regioselectivity of the reaction.

These computational models are also invaluable for understanding selectivity. The presence of multiple, electronically distinct halogen atoms (F, Br, I) on the aniline ring presents challenges in achieving selective transformations, such as in Suzuki or Buchwald-Hartwig coupling reactions. The C-I, C-Br, and C-F bonds have different strengths and polarities. Theoretical studies can predict the relative ease of oxidative addition of a metal catalyst (like Palladium) into each C-X bond, providing a rationale for the observed chemoselectivity in cross-coupling reactions. By modeling the transition states for these competing pathways, reaction conditions can be optimized to favor the desired product. researchgate.net

Type of Theoretical Study Information Provided Application to this compound
Ground-State Calculations (DFT) Electron density, Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO/LUMO)Predicts sites of electrophilic and nucleophilic attack, rationalizes overall reactivity.
Transition State Search Geometry and energy of transition states, activation energy barriersElucidates reaction pathways, determines rate-determining steps for reactions like substitution or coupling.
Reaction Pathway Mapping Potential energy surface, identification of intermediates and productsProvides a complete mechanistic picture, explains product distribution and selectivity.
Solvent Effect Modeling (e.g., PCM) Simulates reaction in different solvent environmentsPredicts how solvent polarity affects reaction rates and mechanisms. researchgate.net

Applications in Advanced Chemical Synthesis and Emerging Research Fields

Building Blocks for Complex Organic Molecules

The distinct electronic and steric properties of 3-bromo-5-fluoro-2-iodoaniline make it an ideal starting material for the synthesis of intricately substituted organic molecules. Chemists can exploit the differential reactivity of the carbon-halogen bonds to build molecular complexity in a stepwise manner.

The ortho-iodoaniline motif is a classic and powerful precursor for the synthesis of indole (B1671886) rings, a core structure in numerous natural products and pharmaceuticals. Through transition-metal-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, the 2-iodo position can react selectively with terminal alkynes. The subsequent intramolecular cyclization onto the amino group yields a highly substituted indole core, carrying the bromo and fluoro substituents for further modification.

Similarly, the 1-amino-2-iodo arrangement allows for participation in other cyclization strategies like the Larock indole synthesis. The presence of the bromine and fluorine atoms on the resulting indole framework provides valuable handles for late-stage functionalization, enabling the creation of diverse compound libraries.

Furthermore, as a derivative of o-phenylenediamine, this compound can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. These structures are also significant in medicinal chemistry, known for a wide range of biological activities. The reaction provides a direct route to quinoxalines bearing specific halogenation patterns, which can be used to modulate the electronic and pharmacokinetic properties of the final molecule.

Table 1: Synthesis of Heterocyclic Frameworks
Target HeterocycleGeneral Reaction TypeKey Reactive Site on Aniline (B41778)
IndolePalladium-catalyzed alkynylation/cyclization2-Iodo and 1-Amino groups
QuinoxalineCondensation with 1,2-dicarbonyl1-Amino group (after potential modification/use as diamine precursor)

The primary utility of this compound in synthesizing complex aromatics lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), the reactivity order is generally C-I > C-Br >> C-F. This predictable hierarchy allows for selective, sequential functionalization.

A typical strategy involves first targeting the highly reactive C-I bond to introduce a substituent via a cross-coupling reaction, leaving the C-Br and C-F bonds intact. Subsequently, under different reaction conditions (e.g., a more active catalyst or higher temperature), the C-Br bond can be targeted for a second, different cross-coupling reaction. This stepwise approach provides a powerful tool for the controlled synthesis of polysubstituted aromatic rings with precise substitution patterns that would be difficult to achieve otherwise. The fluorine atom is generally unreactive in these cross-coupling reactions but can be substituted through nucleophilic aromatic substitution (SₙAr) if the ring is sufficiently activated by strong electron-withdrawing groups.

Table 2: Reactivity Hierarchy in Cross-Coupling Reactions
Halogen BondRelative ReactivityTypical Reaction Type
C-I (Iodo)HighestSuzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig
C-Br (Bromo)IntermediateSuzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig
C-F (Fluoro)LowestNucleophilic Aromatic Substitution (SₙAr)

Role as Intermediates in Medicinal Chemistry Research

In drug discovery and medicinal chemistry, the precise control over a molecule's structure is paramount to optimizing its biological activity, selectivity, and pharmacokinetic profile. This compound provides a platform for accessing novel and strategically functionalized compounds for these purposes.

As established, this aniline derivative is a precursor to privileged scaffolds like indoles and quinoxalines. These core structures are present in a vast array of approved drugs and clinical candidates, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and neuropharmacological. By using this compound as a starting material, medicinal chemists can generate novel analogues of known bioactive molecules. The bromo and fluoro substituents can serve as critical pharmacophores, forming key interactions with biological targets or modifying the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. nih.govtandfonline.comresearchgate.netselvita.com The replacement of an amino group (-NH₂) with a fluorine atom (-F) is a classic bioisosteric substitution used to modulate a compound's properties. acs.org While this compound already contains fluorine, its amino group can be the target of a fluoro-deamination reaction, such as the Balz-Schiemann reaction. This process involves converting the aniline to a diazonium salt, which is then displaced by fluoride. This transformation allows chemists to synthesize a direct fluoro-analogue of a parent amino compound, which can lead to improved metabolic stability, altered basicity (pKa), and different binding interactions. acs.org Therefore, this aniline can be used to create scaffolds where the amino group is later strategically replaced by fluorine to optimize drug-like properties.

The presence of a stable iodine atom (¹²⁷I) makes this compound and its derivatives ideal candidates for radiosynthesis, particularly for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.govnih.gov In these applications, the non-radioactive iodine atom can be replaced with a radioactive isotope, such as ¹²³I (for SPECT), ¹²⁴I (for PET), or ¹³¹I (for SPECT and therapy). mdpi.comnih.gov

This isotopic exchange is typically performed in the final step of a synthesis on a precursor molecule. Common methods include iododestannylation (reacting an organotin precursor with radioiodide) or copper-mediated radiohalogenation of boronic ester precursors. nih.govresearchgate.net A compound synthesized from this compound can serve as the "cold" non-radioactive standard for analytical comparison. The ability to introduce a radioiodine label allows researchers to non-invasively track the distribution, target engagement, and pharmacokinetics of a potential drug candidate in vivo, providing critical data for preclinical and clinical development. nih.gov

Contribution to Functional Materials Synthesis

The utility of highly substituted aniline derivatives as precursors and key intermediates in the synthesis of functional materials is a well-established area of chemical research. These compounds serve as versatile building blocks for creating complex organic molecules with tailored electronic, optical, and physical properties. However, specific applications of This compound in the synthesis of functional materials are not extensively documented in publicly available scientific literature.

Based on the known reactivity of analogous halogenated anilines, it can be posited that This compound holds potential as a valuable intermediate in the development of advanced materials. The distinct electronic nature and substitution pattern of the bromo, fluoro, and iodo groups on the aniline ring could be leveraged to fine-tune the properties of resulting materials. For instance, such precursors are often employed in the synthesis of:

Organic Light-Emitting Diode (OLED) Materials: The specific substitution on the aniline ring could influence the HOMO/LUMO energy levels, which is a critical factor in the design of emissive and charge-transporting layers in OLEDs.

Organic Semiconductors: The presence of heavy atoms like iodine and bromine can facilitate intersystem crossing, a property that can be exploited in the design of materials for thermoelectric devices or organic photovoltaics.

Specialty Polymers: The aniline functional group allows for polymerization reactions, and the halogen substituents could impart properties such as flame retardancy or altered solubility and thermal stability to the resulting polymers.

While the direct application of This compound in these areas is not yet detailed in research, its structural motifs are consistent with those of precursors used in the broader field of functional material synthesis. Future research may yet elucidate specific pathways where this compound can be utilized to create novel materials with desirable properties.

Implications in Environmental Chemistry Research on Disinfection Byproduct Formation

In the field of environmental chemistry, the fate of anthropogenic compounds during water treatment processes is of significant concern. One area of focus is the formation of disinfection byproducts (DBPs), which are chemical compounds formed when disinfectants like chlorine react with organic and inorganic matter present in the water. While research has not specifically identified This compound as a widespread environmental contaminant, the study of analogous halogenated anilines provides insight into its potential role in DBP formation.

Aniline and its derivatives are known precursors to certain nitrogenous disinfection byproducts (N-DBPs), which are often more toxic than their carbonaceous counterparts. The presence of bromine and iodine in the structure of This compound is particularly relevant, as these halogens can be readily incorporated into DBP molecules, leading to the formation of brominated and iodinated DBPs. These species are of emerging concern due to their potential for higher cytotoxicity and genotoxicity compared to chlorinated DBPs.

Research on the halogenation of various aniline compounds has shown that they can be precursors to the formation of haloacetonitriles and other large-molecule DBPs. The reaction pathways are thought to involve initial ring chlorination and hydroxylation, followed by the formation of benzoquinone imines which can then undergo ring cleavage. Given the structure of This compound , it is plausible that it could undergo similar transformations upon reaction with disinfectants.

The table below summarizes the potential classes of disinfection byproducts that could be formed from precursors like halogenated anilines.

Precursor ClassDisinfectantPotential Disinfection Byproduct Classes
Halogenated AnilinesChlorineChloroanilines, (Chloro)hydroxyanilines, (Chloro)benzoquinone imines, Haloacetonitriles
Halogenated AnilinesBromine (from bromide)Bromoanilines, (Bromo)hydroxyanilines, (Bromo)benzoquinone imines, Haloacetonitriles
Halogenated AnilinesIodine (from iodide)Iodoanilines, (Iodo)hydroxyanilines, (Iodo)benzoquinone imines, Haloacetonitriles

Further research is necessary to determine the specific reaction kinetics and DBP formation potential of This compound under various water treatment conditions. Such studies would be valuable in assessing the environmental risk posed by this and similar highly halogenated aromatic amines.

Comparative Studies and Future Research Directions in Polyhalogenated Anilines

Synthesis and Reactivity of Isomeric and Analogous Halogenated Anilines

The synthesis and reactivity of a specific polyhalogenated aniline (B41778) are best understood when compared with its isomers and analogs. The electronic and steric environment of the aniline ring is dramatically altered by the placement of different halogen substituents, leading to distinct chemical behaviors.

The amino group (-NH₂) in aniline is a potent electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. byjus.comchemistrysteps.comallen.in This high reactivity can be a double-edged sword, often leading to polyhalogenation. For instance, the reaction of aniline with bromine water readily produces a white precipitate of 2,4,6-tribromoaniline. byjus.com To achieve selective monohalogenation, the strong activating effect of the amino group must be tempered, often by converting it into an amide (acetylation). chemistrysteps.com The amide is still an ortho-, para-director but is less activating, and the steric bulk of the acetyl group favors substitution at the para position. chemistrysteps.com

The synthesis of more complex, unsymmetrically substituted anilines like 3-Bromo-5-fluoro-2-iodoaniline requires multi-step strategies. For instance, the synthesis of related compounds like 3-bromo-5-trifluoromethylaniline has been achieved through a sequence involving acetylation, nitration, deacetylation, deamination, and reduction, starting from a different substituted aniline. google.com Similarly, the synthesis of trisubstituted iodoindoles has utilized starting materials like 2,4-dibromoaniline and 4-bromo-2-iodoaniline , highlighting the use of pre-functionalized anilines as key building blocks. beilstein-journals.org

The reactivity of these isomers in subsequent reactions, such as cross-coupling, is also highly dependent on the halogen arrangement. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for selective functionalization of polyhalogenated systems.

Table 1: Comparison of Reactivity and Synthesis Notes for Selected Halogenated Anilines

Compound Synthesis Note Reactivity Highlight
2,4,6-Tribromoaniline Direct bromination of aniline with bromine water. byjus.com Product of exhaustive halogenation due to high ring activation. byjus.com
4-Bromo-N,N-dimethylaniline Selective para-bromination of N,N-dimethylaniline N-oxide with thionyl bromide. nih.gov The N-oxide strategy allows for regioselective halogenation of electron-rich anilines. nih.gov
2,4-Dibromoaniline Used as a starting material for heterocyclic synthesis. beilstein-journals.org Can undergo sequential cross-coupling reactions. beilstein-journals.org
3-Bromo-5-iodoaniline Commercially available building block. bldpharm.comnih.gov The differential reactivity of bromine and iodine allows for site-selective chemistry.

| 4-Bromo-2-iodoaniline | Used as a precursor in multi-component reactions to form indoles. beilstein-journals.org | The ortho-iodo group is positioned for cyclization reactions. beilstein-journals.org |

Systematic Investigations of the Influence of Halogen Number and Position on Reactivity and Selectivity

The number and, critically, the position of halogen atoms on the aniline ring govern its reactivity and the selectivity of its transformations. These effects are a combination of inductive and resonance contributions from each substituent.

The amino group is a strong activator and ortho-, para-director due to the delocalization of its lone pair of electrons into the benzene (B151609) ring. chemistrysteps.comallen.in However, in acidic conditions, the amine protonates to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. byjus.comchemistrysteps.com This dual reactivity complicates reactions under acidic conditions, often leading to mixtures of products. For example, the nitration of aniline yields significant amounts of the meta-substituted product alongside the expected ortho and para isomers. allen.in

Substituent effects also profoundly influence physical properties and the outcomes of other reaction types, such as nucleophilic aromatic substitution (SNAᵣ) and cross-coupling.

Electronic Effects: Electron-donating groups on the aniline ring increase the basicity (pKa) of the amino group, while electron-withdrawing groups decrease it. researchgate.net This directly impacts the nucleophilicity of the amine and the reactivity of the aromatic ring.

Steric Effects: Bulky substituents, particularly at the ortho positions, can hinder the approach of reagents to the amino group or adjacent ring positions, influencing regioselectivity. ub.bwrsc.org

Reactivity in Cross-Coupling: For polyhalogenated arenes, the site of oxidative addition in transition-metal-catalyzed cross-coupling is determined by a combination of factors, including the carbon-halogen bond strength (C-I < C-Br < C-Cl) and the electronic environment of the carbon atom. nih.govresearchgate.net This allows for programmed, sequential functionalization of molecules containing multiple different halogens. For example, in a molecule with both bromine and iodine, a Suzuki or Stille coupling can often be performed selectively at the C-I bond.

Table 2: Influence of Substituent Position on Aniline Properties

Property Effect of Electron-Donating Groups (e.g., -CH₃) Effect of Electron-Withdrawing Groups (e.g., -NO₂, Halogens)
Basicity (pKa) Increases electron density on the nitrogen, making the aniline more basic. researchgate.net Decreases electron density on the nitrogen, making the aniline less basic. researchgate.net
Ring Reactivity (Electrophilic Substitution) Activates the ring, increasing the reaction rate. chemistrysteps.com Deactivates the ring, decreasing the reaction rate. chemistrysteps.com
Directing Effect Ortho-, Para-directing. chemistrysteps.com Halogens are Ortho-, Para-directing; -NO₂ is Meta-directing. chemistrysteps.com

| Nucleophilic Aromatic Substitution | Disfavors reaction unless other activating groups are present. | The presence of strong electron-withdrawing groups at ortho/para positions facilitates the reaction. byjus.com |

Advancements in Novel Halogenation Reagents and Catalytic Systems for Anilines

The challenges associated with controlling the regioselectivity of aniline halogenation have spurred the development of new reagents and catalytic systems that offer milder conditions and greater precision.

Classical methods often employ harsh reagents and lack selectivity. byjus.comchemistrysteps.com Modern approaches focus on generating a specific halogenating species in situ under controlled conditions.

N-Halosuccinimides (NXS): Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are widely used as sources of electrophilic halogens. Their reactivity can be modulated by catalysts. nih.govbeilstein-journals.org

Organocatalysis: Secondary amines have been developed as organocatalysts for the ortho-selective chlorination of anilines using sulfuryl chloride as the halogen source. nih.gov Aniline itself can act as a catalyst, forming a highly reactive N-halo arylamine intermediate that selectively transfers the halogen to other aromatic compounds. nih.govresearchgate.net

Metal Catalysis: Copper(II) halides (CuCl₂ and CuBr₂) have been used for the direct para-selective chlorination and bromination of unprotected anilines, particularly when using ionic liquids as the solvent. beilstein-journals.org Palladium catalysts, in conjunction with a norbornene mediator and specialized ligands, have enabled the challenging meta-C-H chlorination of anilines. nih.gov Lewis acids such as Fe(NTf₂)₃ have been used to catalyze bromination and chlorination with NBS and NCS, respectively, showing high para-selectivity. researchgate.net

A particularly innovative strategy involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. Treatment of these N-oxides with thionyl chloride or thionyl bromide at low temperatures provides selective access to ortho-chlorinated or para-brominated anilines, respectively. nih.govnih.govacs.org

Table 3: Comparison of Modern Halogenation Systems for Anilines

System Reagent(s) Catalyst/Mediator Selectivity Reference
Organocatalytic Chlorination Sulfuryl chloride Secondary Amine Ortho-selective nih.gov
Copper-Mediated Halogenation CuCl₂ or CuBr₂ Ionic Liquid (solvent) Para-selective beilstein-journals.org
N-Oxide Method Thionyl chloride / Thionyl bromide N/A (Substrate modification) Ortho-chlorination / Para-bromination nih.govnih.gov
Aniline-Catalyzed Halogenation N-Halosuccinimides (NCS, NBS, NIS) Substituted Aniline High selectivity for various substrates nih.govresearchgate.net

| Palladium-Catalyzed C-H Chlorination | Custom Chlorinating Reagent | Pd(OAc)₂, Norbornene, Pyridone Ligand | Meta-selective | nih.gov |

Emerging Methodologies for Efficient and Sustainable Synthesis of Polyhalogenated Aromatic Amines

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing polyhalogenated aromatic amines. These methodologies aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Mechanochemistry: A facile and green mechanochemical route for the halogenation of anilines has been developed using an electrical mortar and pestle. beilstein-journals.org This solvent-free, liquid-assisted grinding method uses N-halosuccinimides as the halogen source and PEG-400 as a grinding auxiliary. The reactions are rapid (10-15 minutes), catalyst-free, and offer excellent yields and regioselectivity, which can be controlled by the stoichiometry of the N-halosuccinimide. beilstein-journals.org

Ionic Liquids: The use of ionic liquids as solvents for the copper-halide-mediated halogenation of unprotected anilines provides a safer alternative to volatile organic solvents or aqueous HCl. This method avoids the need for supplementary gases and allows for high yields and para-selectivity under mild conditions. beilstein-journals.org

Hydrodehalogenation: For synthetic routes where a halogen is used as a protecting or directing group and must be removed later, sustainable dehalogenation methods are crucial. A simple method using an Al-Ni alloy in an alkaline aqueous solution at room temperature has been shown to be effective for the hydrodehalogenation of halogenated anilines. researchgate.net This offers a greener alternative to many traditional reduction methods.

Process Optimization: Beyond specific reactions, green chemistry emphasizes optimizing the entire synthetic pathway to minimize waste, a concept measured by metrics like atom economy and E-factor. snu.ac.kr For complex targets like This compound , designing a convergent synthesis where pre-functionalized fragments are combined late in the sequence is generally more efficient and sustainable than a long, linear synthesis involving multiple protection/deprotection and functional group interconversion steps.

These emerging strategies represent the future of polyhalogenated aniline synthesis, where efficiency, selectivity, and environmental responsibility are paramount design criteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-fluoro-2-iodoaniline with high regioselectivity?

  • Methodological Answer : A stepwise halogenation strategy is recommended. Begin with fluorination of the aniline precursor using a fluorinating agent like Selectfluor® under anhydrous conditions. Subsequent bromination can be achieved via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Finally, iodination at the ortho position can be performed using iodine monochloride (ICl) in acetic acid. Monitor reaction progress using TLC and GC-MS to ensure intermediate purity .
  • Key Considerations : Steric and electronic effects of substituents influence regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites prior to synthesis .

Q. How can impurities in this compound be identified and minimized during purification?

  • Methodological Answer : Use column chromatography with a gradient elution system (hexane/ethyl acetate) to separate halogenated byproducts. Confirm purity via HPLC (>98% area) and GC-MS. Recrystallization from ethanol/water (1:3 v/v) at low temperatures (0–5°C) enhances crystal lattice formation, reducing residual solvents .
  • Validation : Cross-reference NMR (¹H, ¹³C) and FT-IR spectra with NIST Chemistry WebBook data to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺) and isotopic patterns (Br, I) using high-resolution MS.
  • NMR : Use ¹⁹F NMR to resolve fluorine coupling patterns and ¹H-¹³C HSQC for aromatic proton assignments.
  • Elemental Analysis : Verify halogen stoichiometry (Br, F, I) with combustion analysis .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Degradation products (e.g., dehalogenated species) indicate sensitivity to moisture and light .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., melting point discrepancies) be resolved for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • DSC/TGA : Measure melting points and thermal decomposition profiles.
  • X-ray Crystallography : Resolve ambiguities in molecular packing and confirm halogen positions.
  • Collaborative Reproducibility : Compare results across independent labs to identify systematic errors .

Q. What strategies mitigate competing side reactions during iodination of bromo-fluoroaniline precursors?

  • Methodological Answer :

  • Directed Metalation : Use lithium-halogen exchange to direct iodine to the desired position.
  • Protecting Groups : Temporarily protect the amine group with Boc or acetyl to reduce nucleophilic interference.
  • Kinetic Control : Optimize reaction temperature (−20°C to 0°C) to favor iodine substitution over bromine displacement .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for Suzuki-Miyaura couplings to evaluate activation energies.
  • Molecular Dynamics : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • SAR Studies : Correlate Hammett σ values of substituents with reaction yields .

Q. What are the environmental and safety implications of scaling up this compound synthesis?

  • Methodological Answer :

  • Waste Management : Neutralize halogenated byproducts with NaHCO₃ before disposal.
  • Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, face shields) during handling.
  • Ecotoxicity Screening : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.